ETHYL 2-([(2,6-DICHLOROPHENYL)(HYDROXYIMINO)METHYL]AMINO)ACETATE
ETHYL 2-([(2,6-DICHLOROPHENYL)(HYDROXYIMINO)METHYL]AMINO)ACETATE
Brand Name:
Vulcanchem
CAS No.:
175204-50-9
VCID:
VC0069483
InChI:
InChI=1S/C11H12Cl2N2O3/c1-2-18-9(16)6-14-11(15-17)10-7(12)4-3-5-8(10)13/h3-5,17H,2,6H2,1H3,(H,14,15)
SMILES:
CCOC(=O)CN=C(C1=C(C=CC=C1Cl)Cl)NO
Molecular Formula:
C11H12Cl2N2O3
Molecular Weight:
291.13 g/mol
ETHYL 2-([(2,6-DICHLOROPHENYL)(HYDROXYIMINO)METHYL]AMINO)ACETATE
CAS No.: 175204-50-9
Main Products
VCID: VC0069483
Molecular Formula: C11H12Cl2N2O3
Molecular Weight: 291.13 g/mol
CAS No. | 175204-50-9 |
---|---|
Product Name | ETHYL 2-([(2,6-DICHLOROPHENYL)(HYDROXYIMINO)METHYL]AMINO)ACETATE |
Molecular Formula | C11H12Cl2N2O3 |
Molecular Weight | 291.13 g/mol |
IUPAC Name | ethyl 2-[[(2,6-dichlorophenyl)-(hydroxyamino)methylidene]amino]acetate |
Standard InChI | InChI=1S/C11H12Cl2N2O3/c1-2-18-9(16)6-14-11(15-17)10-7(12)4-3-5-8(10)13/h3-5,17H,2,6H2,1H3,(H,14,15) |
Standard InChIKey | YODAUEQSYCHMTP-UHFFFAOYSA-N |
SMILES | CCOC(=O)CN=C(C1=C(C=CC=C1Cl)Cl)NO |
Canonical SMILES | CCOC(=O)CN=C(C1=C(C=CC=C1Cl)Cl)NO |
PubChem Compound | 4316824 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume